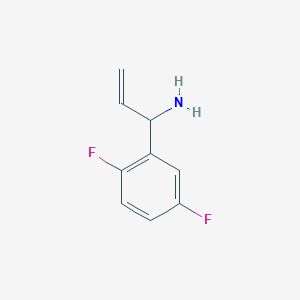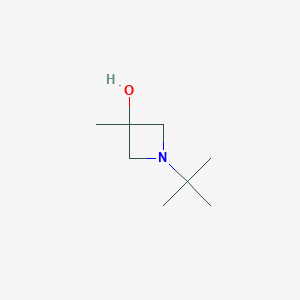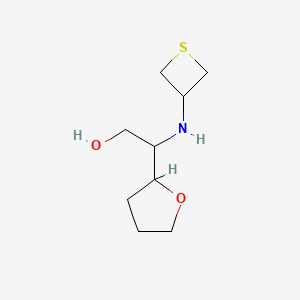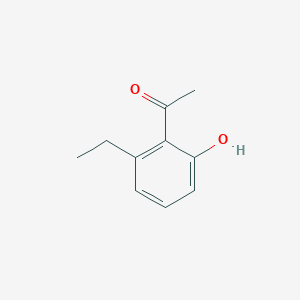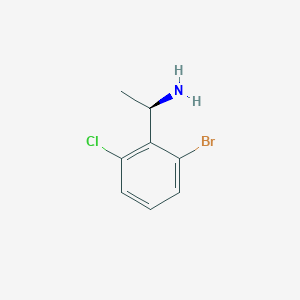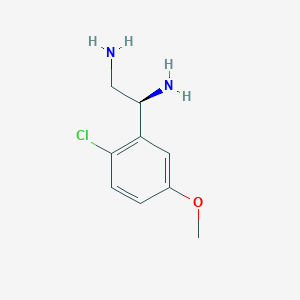
(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.
Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the desired (1S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents such as halogens, nucleophiles, and electrophiles under controlled conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced forms like primary or secondary amines.
Substitution Products: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2-chloro-5-methoxyphenyl)ethane-1,2-diol: A related compound with a diol functional group instead of diamine.
Uniqueness: (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and related compounds.
Eigenschaften
Molekularformel |
C9H13ClN2O |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
QRZMCTODTAUXFV-SECBINFHSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)Cl)[C@@H](CN)N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Cl)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


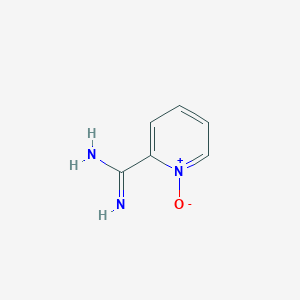

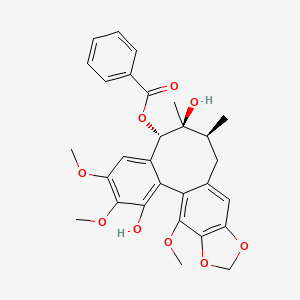
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
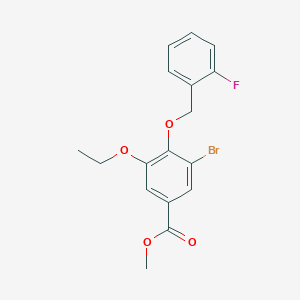
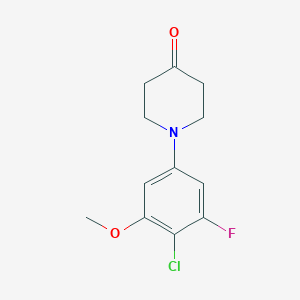
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)
